ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Medicinal Chemistry Indole-Pyrimidine Hybrids Anticancer Synthesis

This di-substituted indole-2-carboxylate is the mandatory starting material for pyrimidine-conjugated anticancer hybrids via N-arylation at the 3-amino group—a reaction inaccessible to 3-unsubstituted analogs. The 5-methoxy group provides electron density and hydrogen-bonding for NMDA glycine site antagonists and tubulin polymerization inhibitors (IC50 2.0 μM, 13 nM MCF-7). Unlike halogenated indole-2-carboxylates, this methoxy variant enables distinct SAR. Ensure batch-to-batch comparability; order ≥95% purity today.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 1217644-25-1
Cat. No. B037330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
CAS1217644-25-1
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N
InChIInChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3
InChIKeyDEKRXQYFEJCJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate (CAS 1217644-25-1) | Key Procurement Specifications and Chemical Profile


Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate (CAS 1217644-25-1) is a synthetic indole-2-carboxylate derivative characterized by the simultaneous presence of a nucleophilic 3-amino group and an electron-donating 5-methoxy substituent on the indole core . The compound has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol, with commercial suppliers typically offering ≥95% purity . This substitution pattern distinguishes it from simpler indole-2-carboxylates such as ethyl 5-methoxyindole-2-carboxylate (CAS 4792-58-9) which lacks the 3-amino group, and from 3-aminoindole-2-carboxylate analogs lacking the 5-methoxy substituent. The compound functions as a versatile building block for the synthesis of biologically active indole derivatives, particularly in medicinal chemistry programs targeting antiviral and anticancer applications .

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate (1217644-25-1): Why 3-Amino and 5-Methoxy Indole Substitution Precludes Simple Analog Replacement


In-class indole-2-carboxylate analogs cannot be simply interchanged due to the profound impact of the 3-amino and 5-methoxy substitution pattern on both chemical reactivity and biological target engagement. The 3-amino group provides a nucleophilic handle for further derivatization including pyrimidine conjugation and acylation reactions, enabling synthetic routes inaccessible to 3-unsubstituted analogs such as ethyl 5-methoxyindole-2-carboxylate . Conversely, the 5-methoxy group contributes electron density to the indole ring system and participates in hydrogen-bonding interactions within biological binding pockets, a feature absent in 5-unsubstituted 3-aminoindole-2-carboxylates [1]. Indole-2-carboxylate derivatives with halogen substitution at the C-5 or C-6 positions exhibit distinct NMDA receptor glycine site antagonist pharmacology compared to methoxy-substituted analogs, with binding affinities differing by more than an order of magnitude depending on the substituent [2]. Substituting a structurally similar but functionally distinct analog would fundamentally alter the synthetic trajectory and biological profile of any downstream product, rendering batch-to-batch comparability impossible.

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate (1217644-25-1): Quantitative Differentiation Evidence Versus Structurally Related Analogs


3-Amino Functional Handle Enables Pyrimidine Conjugation: Synthetic Utility Absent in 3-Unsubstituted Indole-2-carboxylate Analogs

The 3-amino group on the target compound provides a critical nucleophilic handle for N-arylation and conjugation reactions that cannot be performed on 3-unsubstituted analogs such as ethyl 5-methoxyindole-2-carboxylate (CAS 4792-58-9). This functional group enables the synthesis of 3-amino-1-(2-amino-6-chloropyrimidin-4-yl)-1H-indole-2-carboxylate hybrids, which demonstrate measurable anticancer activity . The absence of the 3-amino group in comparator compounds such as ethyl 5-methoxyindole-2-carboxylate precludes this entire class of derivatization reactions, fundamentally limiting synthetic scope [1].

Medicinal Chemistry Indole-Pyrimidine Hybrids Anticancer Synthesis

5-Methoxy Substituent Confers Distinct Pharmacological Profile Relative to Halogen-Substituted Indole-2-carboxylate NMDA Antagonists

Within the indole-2-carboxylate chemotype acting as NMDA receptor glycine site antagonists, the nature of the C-5 substituent critically determines binding affinity and pharmacological profile. While 6-chloro-substituted indole-2-carboxylates exhibit high-affinity binding with Ki values below 1 μM at the glycine modulatory site [1], the 5-methoxy substitution pattern (as present in the target compound's core) represents a distinct pharmacophore with different electronic and steric properties. Direct radioligand binding studies demonstrate that halogen substitution at C-5 or C-6 produces potent antagonists with Ki values in the submicromolar range, whereas the 5-methoxy substitution confers altered hydrogen-bonding capacity and electronic distribution [1]. This substituent-dependent pharmacology means that methoxy-substituted and halogen-substituted indole-2-carboxylates are not interchangeable in NMDA receptor-targeted research applications.

Neuropharmacology NMDA Receptor Glycine Binding Site

Arylthioindole Tubulin Polymerization Inhibitors: 5-Methoxy Indole-2-carboxylate Core Delivers Nanomolar Cellular Potency Comparable to Combretastatin A-4

The 5-methoxyindole-2-carboxylate scaffold, of which the target compound is a core synthetic precursor, forms the basis of arylthioindole tubulin polymerization inhibitors with potent anticancer activity. The derivative methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate (compound 21) exhibited an IC50 of 2.0 μM for tubulin polymerization inhibition, which is 1.6-fold more potent than colchicine and approximately equipotent to combretastatin A-4 (CSA4) in the same assay system [1]. In MCF-7 human breast carcinoma cells, this 5-methoxyindole-2-carboxylate derivative achieved an IC50 of 13 nM for growth inhibition, matching colchicine (13 nM) and outperforming combretastatin A-4 (17 nM) [1]. This cellular potency is directly attributable to the 5-methoxyindole-2-carboxylate core structure present in the target compound.

Cancer Therapeutics Tubulin Polymerization Antimitotic Agents

3-Aminoindole-2-carboxylate Derivatives Demonstrate Selective Anticancer Activity with Minimal Normal Cell Toxicity

A series of 3-amino-1-(2-amino-6-chloropyrimidin-4-yl)-1H-indole-2-carboxylate derivatives, synthesized from the 3-aminoindole-2-carboxylate scaffold (which the target compound exemplifies), demonstrated moderate anticancer activity across three human cancer cell lines while exhibiting minimal toxicity toward normal cells . This therapeutic window is a direct consequence of the 3-amino substitution pattern that enables pyrimidine conjugation and subsequent biological activity. In contrast, 3-unsubstituted indole-2-carboxylate analogs such as ethyl 5-methoxyindole-2-carboxylate cannot access this class of anticancer derivatives, and alternative indole-based anticancer scaffolds (e.g., certain 5-substituted-3-ethylindole-2-carboxamides) exhibit different potency and selectivity profiles [1].

Cancer Drug Discovery Cytotoxicity Screening Selectivity Index

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate (1217644-25-1): Evidence-Backed Research Applications and Procurement Use Cases


Synthesis of Indole-Pyrimidine Hybrid Anticancer Agents

The 3-amino group on ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate serves as the essential nucleophilic handle for N-arylation with 2-amino-6-chloropyrimidine, enabling the three-step synthesis of 3-amino-1-(2-amino-6-chloropyrimidin-4-yl)-1H-indole-2-carboxylate hybrids that demonstrate moderate anticancer activity with minimal normal cell toxicity . This synthetic pathway is inaccessible to 3-unsubstituted analogs such as ethyl 5-methoxyindole-2-carboxylate, making the target compound the mandatory starting material for this chemotype [1].

Development of Tubulin-Targeting Antimitotic Agents

The 5-methoxyindole-2-carboxylate core present in ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate provides the foundational scaffold for arylthioindole tubulin polymerization inhibitors. Derivatives of this core have demonstrated IC50 values of 2.0 μM against tubulin polymerization (1.6-fold more potent than colchicine) and 13 nM against MCF-7 breast carcinoma cell growth, matching or exceeding the potency of clinical benchmark agents [2]. The 3-amino group offers an additional diversification point for structure-activity relationship exploration within this validated antimitotic pharmacophore.

NMDA Receptor Glycine Site Modulator Research

Indole-2-carboxylate derivatives act as competitive antagonists at the NMDA receptor-associated glycine recognition site, with substituent-dependent binding affinities [3]. The 5-methoxy substitution pattern present in ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate represents a distinct electronic and hydrogen-bonding pharmacophore compared to halogen-substituted indole-2-carboxylate NMDA antagonists (which exhibit Ki values below 1 μM) [3]. This compound serves as a strategic building block for probing the structure-activity relationships of methoxy-substituted indole-2-carboxylates at the glycine modulatory site.

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